molecular formula C23H19BrN4O5 B11530002 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone

3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B11530002
M. Wt: 511.3 g/mol
InChI Key: WBBDRLYXNCTPRP-DHRITJCHSA-N
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Description

3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-methyl-3-nitroaniline under acidic or basic conditions to form the quinazolinone core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with ketone or aldehyde functionalities.

    Reduction: Formation of amino-quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-hydroxy-5-methoxybenzonitrile
  • 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
  • 2-Bromo-4-hydroxy-5-methoxybenzaldehyde

Uniqueness

3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone is unique due to its combination of functional groups and the quinazolinone core. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H19BrN4O5

Molecular Weight

511.3 g/mol

IUPAC Name

3-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-methyl-2-(3-nitrophenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C23H19BrN4O5/c1-23(15-6-5-7-16(12-15)28(31)32)26-19-9-4-3-8-17(19)22(30)27(23)25-13-14-10-18(24)21(29)20(11-14)33-2/h3-13,26,29H,1-2H3/b25-13+

InChI Key

WBBDRLYXNCTPRP-DHRITJCHSA-N

Isomeric SMILES

CC1(NC2=CC=CC=C2C(=O)N1/N=C/C3=CC(=C(C(=C3)Br)O)OC)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1N=CC3=CC(=C(C(=C3)Br)O)OC)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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